molecular formula C13H16N2 B1201911 Medetomidine CAS No. 86347-14-0

Medetomidine

Numéro de catalogue B1201911
Numéro CAS: 86347-14-0
Poids moléculaire: 200.28 g/mol
Clé InChI: CUHVIMMYOGQXCV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Medetomidine is a synthetic drug used as both a surgical anesthetic and analgesic . It is often used as the hydrochloride salt, medetomidine hydrochloride, a crystalline white solid . It is an α2 adrenergic agonist that can be administered as an intravenous drug solution with sterile water .


Synthesis Analysis

Medetomidine can be synthesized through a method involving nucleophilic addition reaction on 1-trityl imidazole-4-formaldehyde and 2, 3-dimethyl phenyl magnesium bromide, then generating olefin by adopting phosphoylide, and then carrying out hydrogenation reduction .


Molecular Structure Analysis

Medetomidine is a small molecule with a chemical formula of C13H16N2 . It is a racemic mixture of two stereoisomers .


Chemical Reactions Analysis

The synthesis of Medetomidine involves Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation . This Wittig alkenylation reaction provides a convenient step for the synthesis of Medetomidine without requiring methylation and dehydration steps, which are problematic processes in the previous methods .


Physical And Chemical Properties Analysis

Medetomidine is a synthetic compound used as a surgical anesthetic and analgesic . It is normally found as its hydrochloride salt, medetomidine hydrochloride . It is an intravenously available alpha-2 adrenergic agonist .

Applications De Recherche Scientifique

    Neuropathic Pain Treatment

    • Field : Neuropharmacology
    • Application : Dexmedetomidine, a dextrorotatory isomer of Medetomidine, is used in the treatment of neuropathic pain .
    • Method : It is applied as an anesthetic adjuvant in patients undergoing general anesthesia .
    • Results : The drug has been found to be effective in the treatment of spastic pain, myofascial pain, neuropathic pain, complex pain syndrome, and chronic headache .

    Sedation and Analgesia

    • Field : Anesthesiology
    • Application : Dexmedetomidine is used for its sedative and analgesic properties .
    • Method : It is used in both healthy and high-risk patients to provide adequate level of anesthesia/sedation required for successful and timely completion of the procedure .
    • Results : It provides sedative properties paralleling natural sleep and attenuates the stress response to the procedure, anxiolysis, and analgesic-sparing effect with minimal respiratory depression .

    Organ Protection

    • Field : Pharmacology
    • Application : Dexmedetomidine has been found to protect important organs such as the brain, heart, kidney, liver, and lung .
    • Method : It works through various mechanisms, such as antisympathetic effects, the inhibition of apoptosis and oxidative stress, and a reduction in the inflammatory response .
    • Results : Basic experimental studies have found that dexmedetomidine can protect important organs .

    Veterinary Medicine

    • Field : Veterinary Medicine
    • Application : Medetomidine is used clinically as a sedative and analgesic in animals .
    • Method : It is administered to animals for sedation and analgesia .
    • Results : It has been found to be effective in providing sedation and analgesia in animals .

    Treatment in ICU

    • Field : Intensive Care Medicine
    • Application : Dexmedetomidine is indicated for mechanically ventilated patients during treatment in ICU .
    • Method : It is administered by continual infusion for not more than 24 hours .
    • Results : The side effects seen include hypotension, bradycardia, transient hypertension and sinus arrest .

    Neuroprotection

    • Field : Neuropharmacology
    • Application : Dexmedetomidine may provide some neuroprotective activity against ischemic and hypoxic injury .
    • Method : The neuroprotective properties of dexmedetomidine have received the most attention from scholars .
    • Results : Dexmedetomidine may also provide some neuroprotective activity against ischemic and hypoxic injury .

    Treatment of CNS Disorders

    • Field : Neuropharmacology
    • Application : Dexmedetomidine (BXCL501) is used to treat agitation and symptoms of opioid withdrawal .
    • Method : The drug is designed in such a manner that it reduces agitation but does not produce excessive sedation .
    • Results : The RELEASE clinical trial of “bioxcel therapeutics” lead to the use of this drug to treat or retard opioid withdrawal symptoms and agitations .

    Perioperative Use

    • Field : Anesthesiology
    • Application : Dexmedetomidine is used as an ideal sedative/anesthetic agent in procedural sedation .
    • Method : It provides sedative properties paralleling natural sleep and attenuates the stress response to the procedure, anxiolysis, and analgesic-sparing effect with minimal respiratory depression .
    • Results : The enthusiasm for this novel agent stems from several factors including the unique mechanism of action, lack of an ideal agent for procedural sedation, and adverse effects associated with the traditional sedative/anesthetic agents .

Safety And Hazards

Medetomidine is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Propriétés

IUPAC Name

5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHVIMMYOGQXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

86347-15-1 (hydrochloride)
Record name Medetomidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6048258
Record name Medetomidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Medetomidine

CAS RN

86347-14-0
Record name Medetomidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86347-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Medetomidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Medetomidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11428
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Medetomidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Medetomidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEDETOMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR15E85MQM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Medetomidine
Reactant of Route 2
Medetomidine
Reactant of Route 3
Medetomidine
Reactant of Route 4
Reactant of Route 4
Medetomidine
Reactant of Route 5
Medetomidine
Reactant of Route 6
Medetomidine

Citations

For This Compound
43,300
Citations
R Virtanen - Acta veterinaria Scandinavica. Supplementum, 1989 - europepmc.org
… behavioral effects of medetomidine can be … medetomidine are alpha 2-mediated, this finding forms a strong basis for the use of atipamezole as a reversing agent against medetomidine-…
Number of citations: 410 europepmc.org
HH Jalanka, BO Roeken - Journal of Zoo and Wildlife Medicine, 1990 - JSTOR
… zoos, we have used medetomidine or medetomidine-ketamine as … as a re versal agent for medetomidine-ketamine induced … on which medetomidine or medetomidine-ketamine combina …
Number of citations: 314 www.jstor.org
O Vainio - Acta Veterinaria Scandinavica. Supplementum, 1989 - europepmc.org
… From the cardiovascular changes induced with medetomidine, the profound bradycardia is … Hypothermia has been reported in every animal sedated with medetomidine. Medetomidine …
Number of citations: 127 europepmc.org
JM Savola - Acta Veterinaria Scandinavica. Supplementum, 1989 - europepmc.org
… Medetomidine was bradycardic and, after an initial … of medetomidine in anaesthetized cats. Finally, it was observed that atropine was not efficient in antagonizing the medetomidine-…
Number of citations: 158 europepmc.org
JS Salonen - Acta veterinaria Scandinavica. Supplementum, 1989 - europepmc.org
The pharmacokinetics of medetomidine administered as a single dose (80 micrograms/kg) were studied in rat, dog and cat with the tritium labelled drug. The results showed a rapid …
Number of citations: 133 europepmc.org
JCH Ko, SM Fox, RE Mandsager - Journal of the American …, 2000 - Am Vet Med Assoc
… given medetomidine and butorphanol or medetomidine and ketamine than when they were given medetomidine … was unsatisfactory in 1 dog when given medetomidine and ketamine. …
Number of citations: 167 avmajournals.avma.org
BH Pypendop, JP VERSTEGEN - Veterinary Surgery, 1998 - Wiley Online Library
… effects of parenterally administered medetomidine in dogs, … effects of the racemic medetomidine mixture, administered … that intravenously administered medetomidine induces dose …
Number of citations: 402 onlinelibrary.wiley.com
WC Kuo, RD Keegan - American journal of veterinary research, 2004 - Am Vet Med Assoc
… and medetomidine-… Medetomidine-hydromorphone and medetomidine-butorphanol provided a longer duration of sedation and better quality of analgesia, compared with medetomidine …
Number of citations: 103 avmajournals.avma.org
JC Ko, JE Bailey, LS Pablo… - American journal of …, 1996 - europepmc.org
… injection of medetomidine and medetomidine and butorphanol (… There was no significant difference between medetomidine … Atipamezole administration in the dogs given medetomidine …
Number of citations: 129 europepmc.org
R Virtanen, JM Savola, V Saano, L Nyman - European journal of …, 1988 - Elsevier
… effect of medetomidine was antagonized by idazoxan. In anaesthetized rats, medetomidine … In receptor binding experiments and isolated organs medetomidine had no affinity or effects …
Number of citations: 951 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.